Bis(2-hydroxyethyl)-D8-amine
Overview
Description
Bis(2-hydroxyethyl)-D8-amine is a deuterated derivative of bis(2-hydroxyethyl)amine, where the hydrogen atoms are replaced with deuterium
Mechanism of Action
Target of Action
Diethanolamine-d8, also known as Bis(2-hydroxyethyl)-D8-amine, is a versatile compound used in various applicationsIn the context of chemical mechanical polishing (cmp) processes, it targets cobalt surfaces . In biological systems, it has been suggested to interact with Toll-like receptor 4, playing roles in innate immunity and the development of adaptive immune responses .
Mode of Action
In CMP processes, Diethanolamine-d8 interacts with cobalt surfaces in a concentration-dependent manner. At low concentrations, it accelerates the polishing process via its auxiliary complexing effect, leading to higher removal rates and larger corrosion current densities . Conversely, at higher concentrations, it acts as a corrosion inhibitor, forming a stable passive layer on cobalt surfaces, thereby moderating material removal rates, removal selectivity, and surface roughness .
Biochemical Pathways
It has been suggested to play a role in the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . In the context of cannabinoid ethers, it’s suggested that Diethanolamine-d8 might be involved in the modulation of the Toll-like receptor 4-mediated signaling pathways .
Pharmacokinetics
It’s known that diethanolamine-d8 is a derivative of diethanolamine, which is a precursor of n-nitrosodiethanolamine, an animal carcinogen . More research is needed to fully understand the pharmacokinetics of Diethanolamine-d8.
Result of Action
The molecular and cellular effects of Diethanolamine-d8 are context-dependent. In CMP processes, it can lead to changes in the surface quality of cobalt, affecting the manufacturing of multilevel metal interconnection structures . In biological systems, it’s suggested to have immunostimulatory activity . .
Action Environment
The action, efficacy, and stability of Diethanolamine-d8 can be influenced by various environmental factors. For instance, in CMP processes, the pH of the slurry can affect its action . In biological systems, the concentration of Diethanolamine-d8 can significantly impact its effects . Furthermore, it’s important to note that Diethanolamine-d8 can be found in various consumer products and industrial applications, and its effects can be influenced by the specific conditions of these environments .
Biochemical Analysis
Biochemical Properties
Diethanolamine-d8 plays a role in biochemical reactions, particularly in the metabolism of choline. It has been observed that Diethanolamine-d8 can be phosphorylated to phospho-Diethanolamine-d8 at the expense of choline . This suggests that Diethanolamine-d8 interacts with enzymes involved in choline metabolism, potentially influencing the concentrations of choline and phosphocholine within cells .
Cellular Effects
In studies conducted on mouse neural precursor cells, it was found that exposure to Diethanolamine led to reduced cell proliferation and increased apoptosis . The uptake of choline into cells was also reduced, resulting in diminished intracellular concentrations of choline and phosphocholine . These findings suggest that Diethanolamine-d8 may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The effects of Diethanolamine-d8 are likely mediated by its interaction with choline transport into neural precursor cells and by altered metabolism of choline . In choline kinase assays, it was observed that Diethanolamine can be phosphorylated to phospho-Diethanolamine at the expense of choline . This suggests that Diethanolamine-d8 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its role in choline metabolism and its potential impact on cell proliferation and apoptosis , it is plausible that the product’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies.
Metabolic Pathways
Diethanolamine-d8 is involved in the metabolic pathways of choline. It has been observed that Diethanolamine can be phosphorylated to phospho-Diethanolamine at the expense of choline . This suggests that Diethanolamine-d8 interacts with enzymes involved in choline metabolism, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its hydrophilic nature and its role in choline metabolism , it is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation within cells.
Subcellular Localization
Given its role in choline metabolism , it is plausible that it is directed to specific compartments or organelles where choline metabolism occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)-D8-amine typically involves the reaction of deuterated ethylene oxide with deuterated ammonia. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using deuterated ethylene oxide and deuterated ammonia. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: Bis(2-hydroxyethyl)-D8-amine is used as a precursor in the synthesis of various deuterated compounds. It is also used in studies involving isotopic labeling.
Biology: In biological research, this compound is used in metabolic studies to trace biochemical pathways due to its deuterium content.
Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: In the industrial sector, this compound is used in the production of deuterated polymers and other materials with unique properties.
Comparison with Similar Compounds
- Bis(2-hydroxyethyl)amine
- Bis(2-hydroxyethyl)terephthalate
- Bis(2-hydroxyethyl)disulfide
Comparison: Bis(2-hydroxyethyl)-D8-amine is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This uniqueness makes it valuable in research and industrial applications where isotopic labeling and altered reaction kinetics are desired.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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